FPL 14294 Exhibits >200-Fold Increase in Systemic Anorectic Potency Compared to Native CCK-8
FPL 14294 is over 200 times more potent than CCK-8 at inhibiting feeding when administered systemically [1]. This dramatic increase in in vivo potency is observed despite comparable in vitro receptor binding affinities and potency in contracting isolated gallbladder [2].
| Evidence Dimension | Inhibition of 3-h feeding in fasted rats |
|---|---|
| Target Compound Data | More than 200-fold more potent |
| Comparator Or Baseline | CCK-8 |
| Quantified Difference | >200x increase in potency |
| Conditions | 21-h fasted rats; 3-h feeding test; systemic administration |
Why This Matters
This >200-fold potency increase directly demonstrates the impact of enhanced metabolic stability, making FPL 14294 a vastly more efficient and cost-effective tool for in vivo appetite studies compared to native CCK-8.
- [1] Simmons RD, Blosser JC, Rosamond JR. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat. Pharmacol Biochem Behav. 1994 Mar;47(3):701-8. doi: 10.1016/0091-3057(94)90176-7. View Source
- [2] Simmons RD, Blosser JC, Rosamond JR. FPL 14294: a novel CCK-8 agonist with potent intranasal anorectic activity in the rat. Pharmacol Biochem Behav. 1994 Mar;47(3):701-8. doi: 10.1016/0091-3057(94)90176-7. View Source
